4-(Dihexadecylamino)benzaldehyde
Description
4-(Dihexadecylamino)benzaldehyde is a benzaldehyde derivative substituted with two hexadecyl (C₁₆) chains on the amino group at the para position. Though specific data on this compound are scarce in the provided literature, its structural analogs suggest applications in surfactant systems, nanotechnology, and organic electronics due to its ability to form stable micelles or Langmuir-Blodgett films .
Properties
IUPAC Name |
4-(dihexadecylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-40(39-33-31-38(37-41)32-34-39)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,37H,3-30,35-36H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAAWGZZJHQGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00767984 | |
| Record name | 4-(Dihexadecylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00767984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131814-01-2 | |
| Record name | 4-(Dihexadecylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00767984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde
- Structure: Features a dimethylamino (-N(CH₃)₂) group.
- Molecular Weight : 149.19 g/mol.
- Pharmacological Activity : Exhibits constrictive effects on ileal smooth muscle, reducing contraction frequency and amplitude in vitro .
- Applications : Used in medicinal chemistry as a precursor for hydrazone derivatives and enzyme inhibitors .
4-(Diphenylamino)benzaldehyde
- Structure: Contains a diphenylamino (-N(C₆H₅)₂) group.
- Molecular Weight : 273.33 g/mol.
- Crystal Properties: The amino group adopts a trigonal-planar geometry, with phenyl rings forming dihedral angles of 53.0° and 47.2°, facilitating π-π stacking in solid-state applications .
- Applications: Potential use in optoelectronic materials due to extended conjugation and aromatic interactions .
4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB)
- Structure: Styryl-linked diethylamino group (-N(C₂H₅)₂) enhances π-conjugation.
- Molecular Weight : 253.34 g/mol.
- Optical Properties : Demonstrates solvatochromism in PMMA and sol-gel matrices, with Stokes shift following the Lippert equation. Used in fluorescence-based sensors .
4-Hydroxybenzaldehyde
- Structure : Hydroxyl (-OH) substituent at the para position.
- Molecular Weight : 122.12 g/mol.
- Applications : Key intermediate in synthesizing pharmaceuticals (e.g., bezafibrate) and natural product derivatives .
- Solubility : Moderately water-soluble (logP = 1.3) due to polar hydroxyl group .
4-(Bromomethyl)benzaldehyde
- Structure : Bromomethyl (-CH₂Br) substituent.
- Molecular Weight : 199.05 g/mol.
- Reactivity : High electrophilicity at the brominated position enables nucleophilic substitutions.
- Safety : Toxicological risks require rigorous handling (e.g., eye flushing, protective gear) .
Comparative Data Table
*Calculated based on structure.
Key Findings and Implications
- Substituent Effects: Alkyl vs. Aryl Amino Groups: Long alkyl chains (e.g., dihexadecyl) improve hydrophobicity and self-assembly, whereas aryl groups (e.g., diphenyl) enhance electronic properties for optoelectronics . Polar Groups: Hydroxyl and aldehyde functionalities increase reactivity for drug synthesis, while bromine substituents enable cross-coupling reactions .
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